Chemical and physical properties of 4-fluoro-indan-2-carboxylic acid
Chemical and physical properties of 4-fluoro-indan-2-carboxylic acid
4-Fluoro-indan-2-carboxylic Acid: Chemical Profiling, Synthesis, and Applications in Targeted Therapeutics
Executive Overview
4-Fluoro-indan-2-carboxylic acid (IUPAC: 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid) is a highly specialized, fluorinated bicyclic building block utilized extensively in modern medicinal chemistry and organic synthesis [1]. Featuring a rigid indane scaffold substituted with a fluorine atom and a carboxylic acid functional group, this compound serves as a critical intermediate in the development of novel therapeutics, including CXCR5 receptor antagonists, alpha-2 adrenergic agonists, and epigenetic modulators [2][3].
Physicochemical and Structural Data
To facilitate rapid assessment for drug design and formulation, the core quantitative and structural parameters of 4-fluoro-indan-2-carboxylic acid are summarized below.
| Property | Value |
| IUPAC Name | 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |
| CAS Number | 1071727-61-1 |
| Molecular Formula | C₁₀H₉FO₂ |
| Molecular Weight | 180.17 g/mol |
| Canonical SMILES | C1C(CC2=C1C=CC=C2F)C(=O)O |
| GHS Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336) |
Structural and Mechanistic Significance
-
The Indane Scaffold: The 2,3-dihydro-1H-indene ring system provides a rigid, bicyclic framework that restricts the conformational flexibility of attached pharmacophores. This pre-organization reduces the entropic penalty upon binding to target receptors, thereby enhancing target affinity [1].
-
Fluorine Substitution (C4-Position): Fluorine acts as a bioisostere for hydrogen. At the 4-position, its strong inductive electron-withdrawing effect (-I) modulates the electron density of the aromatic ring and influences the pKa of the C2-carboxylic acid. Furthermore, it increases overall lipophilicity (logP) for better membrane permeability and blocks potential cytochrome P450-mediated oxidative metabolism at a common metabolic hotspot [1].
-
Carboxylic Acid (C2-Position): This group acts as a primary hydrogen bond donor/acceptor and serves as a versatile synthetic handle for downstream derivatization, such as amide coupling to generate complex libraries of active pharmaceutical ingredients [3].
Validated Synthetic Methodology
The following step-by-step protocol is adapted from validated patent literature detailing the synthesis of alpha-2 adrenergic agents [2]. To ensure a self-validating system, each phase incorporates specific analytical checkpoints.
Phase 1: Alpha-Carboxylation of 4-Fluoro-1-indanone
-
Procedure: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in an anhydrous solvent. Introduce dimethylcarbonate (1.5 eq), followed by the slow addition of 4-fluoro-1-indanone (1.0 eq).
-
Causality: NaH acts as a strong base to deprotonate the alpha-carbon of the indanone, generating a highly nucleophilic enolate. Dimethylcarbonate serves as the electrophilic carboxylating agent, establishing the ester framework at the C2 position.
-
Validation Checkpoint: Isolate the intermediate. Confirm the formation of 4-fluoro-1-oxo-indan-2-carboxylic acid methyl ester via ¹H NMR by identifying the distinct methoxy singlet appearing near δ 3.8 ppm [4].
Phase 2: Chemoselective Ionic Hydrogenation
-
Procedure: Dissolve the isolated Phase 1 intermediate in Trifluoroacetic acid (TFA). Add Triethylsilane (6.0 eq) dropwise. Stir until the reaction reaches completion.
-
Causality: The C1 ketone must be deoxygenated to a methylene group without reducing the newly added C2 ester or the aromatic ring. Triethylsilane in TFA is a highly chemoselective ionic hydrogenation system. The acid protonates the ketone to form a carbocation intermediate, which is subsequently reduced by the silane. This avoids the over-reduction risks associated with transition-metal catalysts (e.g., Pd/C under H₂ gas).
-
Validation Checkpoint: Confirm conversion to 4-fluoro-indan-2-carboxylic acid methyl ester via ¹H NMR by observing the disappearance of the ketone-adjacent protons and a characteristic shift in the aliphatic signals [4].
Phase 3: Acidic Hydrolysis
-
Procedure: Dissolve the ester intermediate in a mixture of Acetic Acid (HOAc) and 20% aqueous HCl. Heat the mixture to facilitate hydrolysis.
-
Causality: Acidic hydrolysis is deliberately selected over basic saponification to prevent base-catalyzed epimerization at the C2 stereocenter and to avoid unwanted side reactions, ensuring the structural integrity of the final product.
-
Validation Checkpoint: Isolate the final 4-fluoro-indan-2-carboxylic acid. The complete absence of the methoxy singlet in the NMR spectrum confirms successful deprotection [4].
Synthetic workflow for 4-fluoro-indan-2-carboxylic acid via ionic hydrogenation.
Pharmacological Applications in Drug Discovery
CXCR5 Receptor Antagonists 4-Fluoro-indan-2-carboxylic acid is a critical precursor in synthesizing substituted benzoylamino-indan-2-carboxylic acids. These derivatives act as potent antagonists of the CXCR5 receptor, blocking its interaction with the CXCL13 chemokine ligand. This pathway modulation is a highly targeted strategy for treating B-cell malignancies (such as Burkitt's lymphoma and follicular lymphoma) and autoimmune disorders (like Rheumatoid Arthritis) by actively inhibiting pathological B-cell migration and proliferation [3].
Alpha-2 Adrenergic Agonists The compound is also utilized to synthesize fluoroethyl ureas (e.g., 1-(2-fluoro-ethyl)-3-(4-fluoro-indan-2-yl)-urea). These molecules act as selective agonists at alpha-2 adrenergic receptors, providing significant therapeutic benefits for managing chronic pain, allodynia, and muscle spasticity [2].
Mechanism of CXCR5 receptor antagonism by fluorinated indane derivatives.
Handling, Safety, and Regulatory Compliance
When utilizing 4-fluoro-indan-2-carboxylic acid in a laboratory setting, standard chemical hygiene practices must be strictly enforced. According to GHS classifications, the compound is a known irritant [5]:
-
Skin Irritation (Category 2): Causes skin irritation (H315).
-
Eye Irritation (Category 2A): Causes serious eye irritation (H319).
-
Specific Target Organ Toxicity (Category 3): May cause respiratory irritation or drowsiness/dizziness upon single exposure (H336). Ensure all handling is conducted within a certified fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.
References
- Source: nextsds.
- Source: benchchem.
- Source: google.com (Google Patents)
- Source: google.com (Google Patents)
- (12) United States Patent - Googleapis.com (Synthesis Protocols)
Sources
- 1. 4-Fluoro-indan-2-carboxylic Acid| [benchchem.com]
- 2. US7598417B2 - Substituted fluoroethyl ureas as alpha 2 adrenergic agents - Google Patents [patents.google.com]
- 3. US20100113462A1 - Substituted benzoylamino-indan-2-carboxylic acids and related compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. nextsds.com [nextsds.com]
